molecular formula C24H30N2O4S B298109 tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate

tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate

Cat. No.: B298109
M. Wt: 442.6 g/mol
InChI Key: LQVRLPCPZDDLJT-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is a complex organic compound with a variety of functional groups, including ester, ether, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate typically involves multiple steps:

    Formation of the hydrazone: This step involves the reaction of 2-[(3,5-dimethylphenyl)methylsulfanyl]acetohydrazide with an aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone group can be reduced to a hydrazine using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, alcohols, bases like potassium carbonate

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Hydrazine derivative

    Substitution: Amide, ether derivatives

Scientific Research Applications

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.

    Organic Synthesis: The compound’s functional groups make it a versatile intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl [4-(2-{[(3,5-dimethylbenzyl)sulfanyl]acetyl}carbohydrazonoyl)phenoxy]acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate: Similar in having a tert-butyl ester group but differs in the presence of dinitrophenyl groups.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Shares the tert-butyl ester group but has a different core structure and functional groups.

Uniqueness

Tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications not found in simpler compounds. Its hydrazone and sulfanyl groups, in particular, offer unique opportunities for chemical modification and biological activity.

Properties

Molecular Formula

C24H30N2O4S

Molecular Weight

442.6 g/mol

IUPAC Name

tert-butyl 2-[4-[(E)-[[2-[(3,5-dimethylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C24H30N2O4S/c1-17-10-18(2)12-20(11-17)15-31-16-22(27)26-25-13-19-6-8-21(9-7-19)29-14-23(28)30-24(3,4)5/h6-13H,14-16H2,1-5H3,(H,26,27)/b25-13+

InChI Key

LQVRLPCPZDDLJT-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C

SMILES

CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC(C)(C)C)C

Origin of Product

United States

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